Cas no 96887-11-5 (1H-Indole-5-carbonitrile,2-phenyl-)

1H-Indole-5-carbonitrile,2-phenyl- structure
96887-11-5 structure
Product Name:1H-Indole-5-carbonitrile,2-phenyl-
CAS 번호:96887-11-5
MF:C15H10N2
메가와트:218.253303050995
CID:803540
Update Time:2023-09-11

1H-Indole-5-carbonitrile,2-phenyl- 화학적 및 물리적 성질

이름 및 식별자

    • 1H-Indole-5-carbonitrile,2-phenyl-
    • 2-phenyl-1H-indole-5-carbonitrile
    • 2-phenyl-1H-indole-5-kohlenitrile
    • 2-phenyl-5-cyanoindole
    • 2-phenylindole-5-carbonitrile
    • 5-cyano-2-phenylindole
    • 2-Phenyl-1H-indole-5-carbonitrile (ACI)
    • 인치: 1S/C15H10N2/c16-10-11-6-7-14-13(8-11)9-15(17-14)12-4-2-1-3-5-12/h1-9,17H
    • InChIKey: IYFJGCSGRAMZRA-UHFFFAOYSA-N
    • 미소: N#CC1C=C2C(NC(C3C=CC=CC=3)=C2)=CC=1

계산된 속성

  • 정밀분자량: 218.08400
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 2
  • 중원자 수량: 17
  • 회전 가능한 화학 키 수량: 1
  • 복잡도: 310
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 표면전하: 0
  • 상호 변형 이기종 수량: 아무것도 아니야
  • 소수점 매개변수 계산 참조값(XlogP): 3.4

실험적 성질

  • PSA: 39.58000
  • LogP: 3.70658

1H-Indole-5-carbonitrile,2-phenyl- 세관 데이터

  • 세관 번호:2933990090
  • 세관 데이터:

    ?? ?? ??:

    2933990090

    개요:

    2933990090. 기타 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:20.0%

    ?? ??:

    ?? ??, ?? ??,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,

    요약:

    2933990090. 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:20.0%

1H-Indole-5-carbonitrile,2-phenyl- 합성 방법

합성 방법 1

반응 조건
1.1 Catalysts: Indium tribromide Solvents: Toluene ;  2 h, reflux
참조
InBr3-Promoted Divergent Approach to Polysubstituted Indoles and Quinolines from 2-Ethynylanilines: Switch from an Intramolecular Cyclization to an Intermolecular Dimerization by a Type of Terminal Substituent Group
Sakai, Norio; Annaka, Kimiyoshi; Fujita, Akiko; Sato, Asuka; Konakahara, Takeo, Journal of Organic Chemistry, 2008, 73(11), 4160-4165

합성 방법 2

반응 조건
1.1 Catalysts: Indium tribromide Solvents: Toluene ;  2 h, reflux
참조
InBr3-catalyzed intramolecular cyclization of 2-alkynylanilines leading to polysubstituted indole and its application to one-pot synthesis of an amino acid precursor
Sakai, Norio; Annaka, Kimiyoshi; Konakahara, Takeo, Tetrahedron Letters, 2006, 47(5), 631-634

합성 방법 3

반응 조건
1.1 Reagents: Diethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylacetamide ;  1.5 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Dimethylacetamide ;  3.0 h, 140 °C; 140 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Dichloromethane ,  Water ;  rt
참조
Simple indole synthesis by one-pot Sonogashira coupling-NaOH-mediated cyclization
Sanz, Roberto; Guilarte, Veronica; Castroviejo, M. Pilar, Synlett, 2008, (19), 3006-3010

합성 방법 4

반응 조건
1.1 Reagents: Diethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylacetamide ;  rt
1.2 Reagents: Sodium hydroxide Solvents: Dimethylacetamide ;  140 °C
참조
Structure-activity relationships and docking studies of synthetic 2-arylindole derivatives determined with aromatase and quinone reductase 1
Prior, Allan M.; Yu, Xufen; Park, Eun-Jung; Kondratyuk, Tamara P.; Lin, Yan; et al, Bioorganic & Medicinal Chemistry Letters, 2017, 27(24), 5393-5399

합성 방법 5

반응 조건
1.1 Reagents: Potassium tert-butoxide Catalysts: 4,7-Diphenyl-1,10-phenanthroline Solvents: Dimethyl sulfoxide ;  8 h, 60 °C; 60 °C → rt
1.2 Reagents: Water ;  rt
참조
Modular Counter-Fischer-Indole Synthesis through Radical-Enolate Coupling
Chung, Hyunho ; Kim, Jeongyun; Gonzalez-Montiel, Gisela A.; Ha-Yeon Cheong, Paul ; Lee, Hong Geun, Organic Letters, 2021, 23(3), 1096-1102

합성 방법 6

반응 조건
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ;  12 - 24 h, reflux
1.2 Catalysts: Silver carbonate ,  Triphenylphosphine ,  Palladium diacetate Solvents: 1,4-Dioxane ;  24 h, 120 °C
참조
Pd-Catalyzed Imine Cyclization: Synthesis of Antimalarial Natural Products Aplidiopsamine A, Marinoquinoline A, and Their Potential Hybrid NCLite-M1
Mahajan, Jyoti P.; Suryawanshi, Yogeshwar R.; Mhaske, Santosh B., Organic Letters, 2012, 14(22), 5804-5807

합성 방법 7

반응 조건
1.1 Reagents: Silver acetate ,  Sulfuric acid Catalysts: Palladium chloride Solvents: Dimethylformamide ,  Acetonitrile ;  40 min, 100 °C
참조
Microwave-accelerated Pd-catalyzed desulfitative direct C2-arylation of free (NH)-indoles with arylsulfinic acids
Miao, Tao; Li, Pinhua; Wang, Guan-Wu; Wang, Lei, Chemistry - An Asian Journal, 2013, 8(12), 3185-3190

합성 방법 8

반응 조건
1.1 Reagents: Diisopropylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium (silica-supported) Solvents: Acetonitrile ;  rt; 12 h, 60 °C; cooled
1.2 Reagents: Tetrabutylammonium fluoride ;  2 h, rt
1.3 2 h, 60 °C
1.4 Reagents: Hydrochloric acid Catalysts: Palladium chloride Solvents: Water ;  24 h, reflux
참조
One-pot/four-step/palladium-catalyzed synthesis of indole derivatives: the combination of heterogeneous and homogeneous systems
Sakai, Hayato; Tsutsumi, Ken; Morimoto, Tsumoru; Kakiuchi, Kiyomi, Advanced Synthesis & Catalysis, 2008, 350(16), 2498-2502

합성 방법 9

반응 조건
1.1 Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Triethylamine ;  overnight, rt
1.2 Reagents: Lithium hydroxide Solvents: N-Methyl-2-pyrrolidone ;  12 h, 100 °C; 100 °C → rt
1.3 Solvents: Water ;  rt
참조
Chiral Bronsted Acid from Chiral Phosphoric Acid Boron Complex and Water: Asymmetric Reduction of Indoles
Yang, Kai; Lou, Yixian; Wang, Chenglan; Qi, Liang-Wen; Fang, Tongchang; et al, Angewandte Chemie, 2020, 59(8), 3294-3299

합성 방법 10

반응 조건
1.1 Reagents: Propanoic acid, 2,2-dimethyl-, cesium salt (1:1) Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]dirhodium ,  Tris[4-(trifluoromethyl)phenyl]phosphine Solvents: 1,4-Dioxane ;  120 °C
참조
Structure-activity relationships of 2-aryl-1H-indole inhibitors of the NorA efflux pump in Staphylococcus aureus
Ambrus, Joseph I.; Kelso, Michael J.; Bremner, John B.; Ball, Anthony R.; Casadei, Gabriele; et al, Bioorganic & Medicinal Chemistry Letters, 2008, 18(15), 4294-4297

합성 방법 11

반응 조건
참조
Convenient synthesis of 2-substituted indoles from 2-ethynylanilines with tetrabutylammonium fluoride
Yasuhara, Akito; Kanamori, Yuichi; Kaneko, Masashi; Numata, Atsushi; Kondo, Yoshinori; et al, Journal of the Chemical Society, 1999, (1999), 529-534

합성 방법 12

반응 조건
1.1 Catalysts: Palladium Solvents: Water ,  Rhodiasolv Polarclean ;  4 h, 120 °C
참조
Polarclean/Water as a Safe and Recoverable Medium for Selective C2-Arylation of Indoles Catalyzed by Pd/C
Campana, Filippo; Massaccesi, Beatrice Maria; Santoro, Stefano; Piermatti, Oriana; Vaccaro, Luigi, ACS Sustainable Chemistry & Engineering, 2020, 8(44), 16441-16450

합성 방법 13

반응 조건
1.1 Reagents: Cesium carbonate Solvents: Toluene ;  4 h, 150 °C
참조
Cesium Carbonate-Promoted Hydroamidation of Alkynes: Enamides, Indoles and the Effect of Iron(III) Chloride
Herrero, Maria Teresa; de Sarralde, Jokin Diaz; SanMartin, Raul; Bravo, Laura; Dominguez, Esther, Advanced Synthesis & Catalysis, 2012, 354(16), 3054-3064

합성 방법 14

반응 조건
1.1 Reagents: Tetrabutylammonium fluoride Catalysts: Cuprous iodide ,  Dichloro(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  4 h, reflux
참조
Convenient indole synthesis from 2-iodoanilines and terminal alkynes by the sequential Sonogashira reaction and the cyclization reaction promoted by tetrabutylammonium fluoride (TBAF)
Suzuki, Naoyuki; Yasaki, Sakura; Yasuhara, Akito; Sakamoto, Takao, Chemical & Pharmaceutical Bulletin, 2003, 51(10), 1170-1173

합성 방법 15

반응 조건
1.1 Reagents: Trifluoromethanesulfonic acid ,  Oxygen Catalysts: 2482553-20-6 Solvents: Dimethyl sulfoxide ;  5 min, rt; 24 h, 60 °C
참조
Well-defined (NHC)Pd(N-heterocyclic carboxylate)(OAc) complexes-catalyzed direct C2-arylation of free (NH)-indoles with arylsulfonyl hydrazides
Yang, Jin ; Zong, Ling-Li ; Zhu, Xiao-Ting; Zhu, Xin-Ying; Zhao, Jian-Yi, Applied Organometallic Chemistry, 2020, 34(12),

합성 방법 16

반응 조건
1.1 Reagents: Diethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylacetamide ;  1 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Dimethylacetamide ;  rt → 140 °C; > 1 h, 140 °C
참조
Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors
Yu, Xufen; Park, Eun-Jung; Kondratyuk, Tamara P.; Pezzuto, John M.; Sun, Dianqing, Organic & Biomolecular Chemistry, 2012, 10(44), 8835-8847

합성 방법 17

반응 조건
1.1 Reagents: Potassium carbonate Catalysts: L-Proline ,  Copper bromide (CuBr) Solvents: Dimethyl sulfoxide ;  3 h, 100 °C
참조
Copper catalyzed domino decarboxylative cross coupling-cyclisation reactions: synthesis of 2-arylindoles
Ponpandian, Thanasekaran; Muthusubramanian, Shanmugam, Tetrahedron Letters, 2012, 53(32), 4248-4252

합성 방법 18

반응 조건
1.1 Catalysts: Perfluorooctanoic acid ,  Tetraaquatetra-μ3-hydroxytetrahydroxytetra-μ3-oxobis[μ-[4-[3,6,8-tris(4-carboxyp… Solvents: Dimethylformamide ;  24 h, 60 °C
1.2 Catalysts: Palladium acetylacetonate Solvents: Chloroform ;  rt; 30 min, rt
1.3 Reagents: Potassium acetate ,  Oxygen Solvents: Water ;  24 h, 100 °C
참조
Water-medium C-H activation over a hydrophobic perfluoroalkane-decorated metal-organic framework platform
Huang, Yuan-Biao; Shen, Min; Wang, Xusheng; Huang, Ping; Chen, Ruiping; et al, Journal of Catalysis, 2016, 333, 1-7

합성 방법 19

반응 조건
1.1 Reagents: Sodium acetate Catalysts: Triphenylphosphine oxide ,  Palladium diacetate Solvents: 1,4-Dioxane ;  15 h, 90 °C
참조
Palladium-Catalyzed Tandem Nucleophilic Addition/C-H Functionalization of Anilines and Bromoalkynes for the Synthesis of 2-Phenylindoles
Zeng, Caijin; Fang, Songjia; Guo, Shuqi; Jiang, Huanfeng ; Yang, Shaorong; et al, Organic Letters, 2023, 25(9), 1409-1414

합성 방법 20

반응 조건
1.1 Reagents: Sulfuric acid ,  Potassium persulfate Catalysts: Palladium (triazole-functionalized, silica-bound) Solvents: Methanol ;  10 h, rt
참조
A highly efficient and recyclable Fe3O4 magnetic nanoparticle immobilized palladium catalyst for the direct C-2 arylation of indoles with arylboronic acids
Zhang, Lei; Li, Pinhua; Liu, Can; Yang, Jin; Wang, Min; et al, Catalysis Science & Technology, 2014, 4(7), 1979-1988

합성 방법 21

반응 조건
1.1 Reagents: Acetic acid ,  Oxygen Catalysts: Cupric acetate ,  Palladium diacetate Solvents: Acetic acid ;  12 h, rt
참조
Palladium-Catalyzed Direct C-2 Arylation of Indoles with Potassium Aryltrifluoroborate Salts
Zhao, Jinlong; Zhang, Yuhong; Cheng, Kai, Journal of Organic Chemistry, 2008, 73(18), 7428-7431

합성 방법 22

반응 조건
1.1 Solvents: Toluene ;  5.5 d, rt
1.2 Reagents: Tetrabutylammonium bromide ,  Oxygen Catalysts: Palladium diacetate Solvents: Dimethyl sulfoxide ;  28 h, 60 °C
참조
A Scalable Method for Regioselective 3-Acylation of 2-Substituted Indoles under Basic Conditions
Johansson, Henrik; Urruticoechea, Andoni; Larsen, Inna; Sejer Pedersen, Daniel, Journal of Organic Chemistry, 2015, 80(1), 471-481

합성 방법 23

반응 조건
1.1 Reagents: Acetic acid ,  Oxygen Catalysts: Palladium diacetate ;  8 h, 1.0 atm, rt
참조
Iminyl-radicals by electrochemical decarboxylation of α-imino-oxy acids: construction of indole-fused polycyclics
Wan, Jin-Lin; Cui, Jian-Feng; Zhong, Wei-Qiang; Huang, Jing-Mei, Chemical Communications (Cambridge, 2021, 57(79), 10242-10245

합성 방법 24

반응 조건
1.1 Reagents: Zinc bromide Solvents: Toluene ;  23 °C; 3 h, 23 °C → 120 °C
1.2 Reagents: Ammonium chloride Solvents: Water
참조
The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators
Tseng, Chih-Chung; Baillie, Gemma; Donvito, Giulia; Mustafa, Mohammed A.; Juola, Sophie E.; et al, Journal of Medicinal Chemistry, 2019, 62(10), 5049-5062

합성 방법 25

반응 조건
참조
Pd-Catalyzed Asymmetric Dearomatization of Indoles via Decarbonylative Heck-Type Reaction of Thioesters
Han, Ming-Liang; Huang, Wei; Liu, Yu-Wen; Liu, Min; Xu, Hui; et al, Organic Letters, 2021, 23(1), 172-177

합성 방법 26

반응 조건
참조
Synthesis and antimalarial activity of some indole and benzimidazole amidine derivatives
Zhang, Xiuping; Chen, Gendi; Xie, Xiaoyun, Yiyao Gongye, 1985, 16(9), 394-9

1H-Indole-5-carbonitrile,2-phenyl- Raw materials

1H-Indole-5-carbonitrile,2-phenyl- Preparation Products

추천 공급업체
Jinta Yudi Pharmaceutical Technology Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Jinta Yudi Pharmaceutical Technology Co., Ltd.
PRIBOLAB PTE.LTD
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
PRIBOLAB PTE.LTD
Zhejiang Brunova Technology Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Zhejiang Brunova Technology Co., Ltd.
SunaTech Inc.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
SunaTech Inc.
Yunnanjiuzhen
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Yunnanjiuzhen